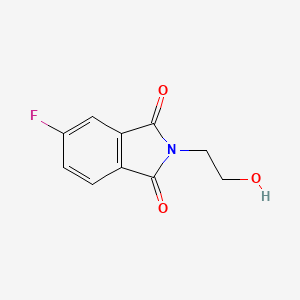

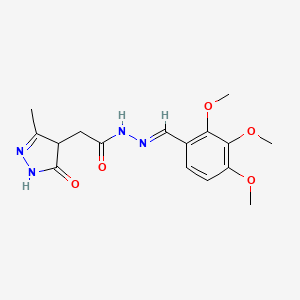

5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione, also known as Temozolomide, is a chemotherapy drug commonly used to treat brain tumors such as glioblastoma multiforme and astrocytoma. It is an oral medication that is usually taken once a day for five consecutive days, followed by a 23-day break before the next cycle. Temozolomide is a prodrug that is converted to its active form in the body, where it works by damaging the DNA of cancer cells, preventing them from dividing and growing.

作用機序

5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione works by damaging the DNA of cancer cells, preventing them from dividing and growing. It does this by adding a methyl group to the DNA molecule, which disrupts the normal functioning of the cell. Cancer cells are more susceptible to this damage than normal cells, making 5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione an effective chemotherapy drug.

Biochemical and Physiological Effects:

5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects on the body. It can cause a decrease in white blood cell count, which can increase the risk of infection. It can also cause nausea, vomiting, and fatigue. In some cases, 5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione can cause damage to the liver or kidneys.

実験室実験の利点と制限

5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione is a widely used chemotherapy drug and has been extensively studied for its effectiveness in treating brain tumors. It is relatively easy to administer and can be taken orally, which makes it convenient for patients. However, 5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione can cause a number of side effects, which can limit its use in some patients. Additionally, 5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione is not effective in all cases and may not be suitable for all types of brain tumors.

将来の方向性

There are a number of future directions for research on 5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of new drugs that can enhance the effectiveness of 5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione. Additionally, there is ongoing research into the use of 5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione in combination with other drugs or therapies to improve outcomes for patients with brain tumors.

合成法

5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione is synthesized through a series of chemical reactions starting with the reaction of 3-methyl-4-nitroimidazole with ethyl chloroformate to form 3-ethyl-4-nitroimidazole-5-carboxylic acid ethyl ester. This compound is then reacted with hydrazine to form the corresponding hydrazide, which is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to form 5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione.

科学的研究の応用

5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its use in the treatment of brain tumors. It has been shown to be effective in both newly diagnosed and recurrent glioblastoma multiforme, as well as in other types of brain tumors such as anaplastic astrocytoma and oligodendroglioma. 5-fluoro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione is often used in combination with radiation therapy to enhance its effectiveness.

特性

IUPAC Name |

5-fluoro-2-(2-hydroxyethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c11-6-1-2-7-8(5-6)10(15)12(3-4-13)9(7)14/h1-2,5,13H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVIMKHQUSKZRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)N(C2=O)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5304653 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5883618.png)

![N-{4-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5883649.png)

![6-chloro-2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5883652.png)

![methyl (4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetate](/img/structure/B5883669.png)

![N-[4-(aminosulfonyl)phenyl]-1-azepanecarbothioamide](/img/structure/B5883674.png)